Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Overview
Description
Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside is a synthetic compound with the molecular formula C29H33NO6 and a molecular weight of 491.6 g/mol . It is a derivative of glucopyranoside, where specific hydroxyl groups are substituted with benzyl and acetamido groups. This compound is primarily used in carbohydrate chemistry and glycobiology research due to its structural similarity to natural glycosides .
Mechanism of Action
Target of Action
Similar compounds are known to be precursors for glycosylation, facilitating the creation of glycosides .
Mode of Action
It is suggested that it may act as a glycosyl donor, providing immediate and efficient access to variant glcnac-containing oligosaccharides .
Result of Action
As a potential glycosyl donor, it may play a role in the synthesis of variant glcnac-containing oligosaccharides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups to prevent unwanted reactions.
Introduction of Acetamido Group: An acetamido group is introduced at the 2-position of the glucopyranoside.
Deprotection: The benzyl groups are selectively removed to yield the final product.
Industrial Production Methods
the general approach would involve optimizing the synthetic route for scalability, including the use of automated synthesis equipment and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acetamido group.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used to study glycosylation processes and enzyme-substrate interactions.
Medicine: Research involving this compound contributes to understanding disease mechanisms related to glycosylation, such as cancer and genetic disorders.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose: This compound is used in glycobiology research and has similar protective groups but includes a fluorine atom.
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside: Another synthetic intermediate used in carbohydrate synthesis.
Benzyl 2-acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside: Used in proteomics research, this compound has acetyl groups instead of benzyl groups.
Uniqueness
Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which makes it particularly useful for studying glycosylation processes. Its structural features allow for selective interactions with enzymes and other biomolecules, providing valuable insights into carbohydrate chemistry and biology .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-2,4,5-tris(phenylmethoxy)oxan-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO6/c1-21(32)30-26-28(34-19-23-13-7-3-8-14-23)27(33-18-22-11-5-2-6-12-22)25(17-31)36-29(26)35-20-24-15-9-4-10-16-24/h2-16,25-29,31H,17-20H2,1H3,(H,30,32)/t25-,26-,27-,28-,29+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXFHSXMXYYAEY-JPHCZMGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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